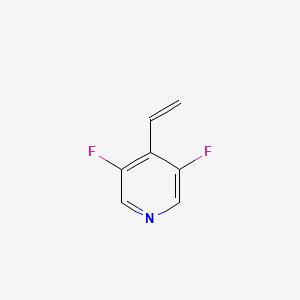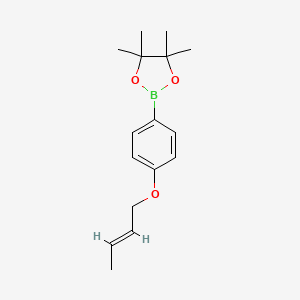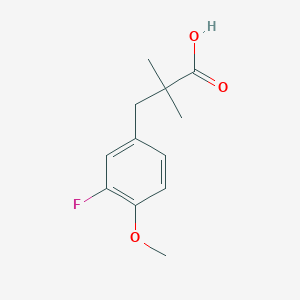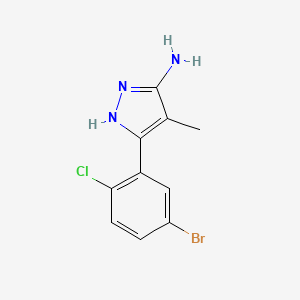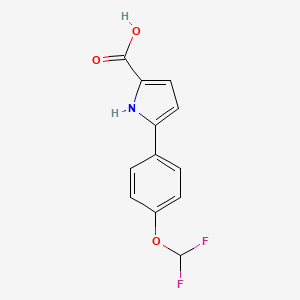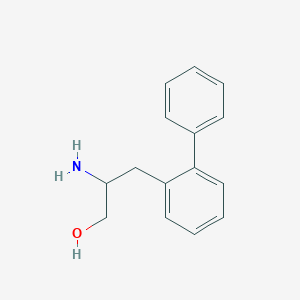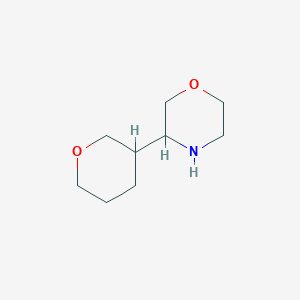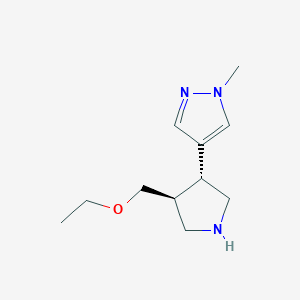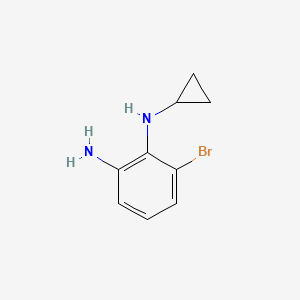
3-Bromo-N2-cyclopropyl-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N1-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11BrN2 This compound features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group and two amino groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N1-cyclopropylbenzene-1,2-diamine typically involves the bromination of N1-cyclopropylbenzene-1,2-diamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 6-bromo-N1-cyclopropylbenzene-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N1-cyclopropylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding N1-cyclopropylbenzene-1,2-diamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: N1-cyclopropylbenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-bromo-N1-cyclopropylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-bromo-N1-cyclopropylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and amino groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N1-cyclopropylbenzene-1,2-diamine: Similar structure but with the bromine atom at a different position.
6-chloro-N1-cyclopropylbenzene-1,2-diamine: Chlorine atom instead of bromine.
6-bromo-N1-methylbenzene-1,2-diamine: Methyl group instead of cyclopropyl.
Uniqueness
6-bromo-N1-cyclopropylbenzene-1,2-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
3-bromo-2-N-cyclopropylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H11BrN2/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6,12H,4-5,11H2 |
Clé InChI |
JUYYPPBOOTUDIM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C=CC=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



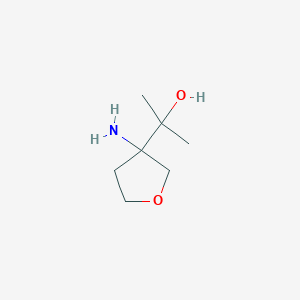
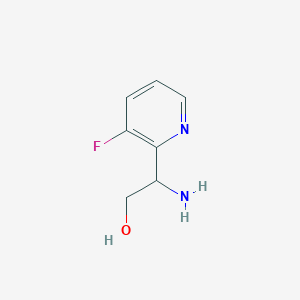
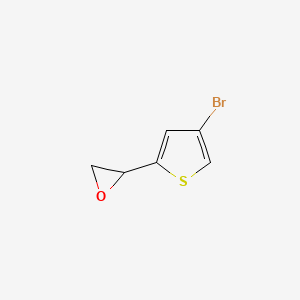
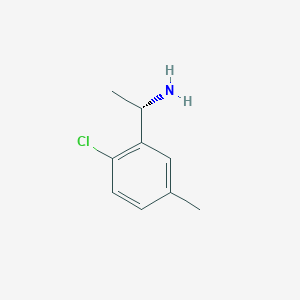
![Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13622773.png)
